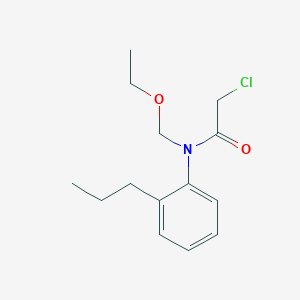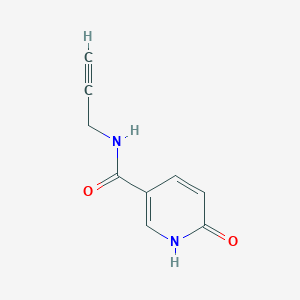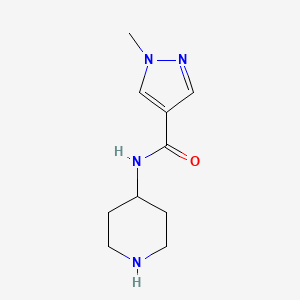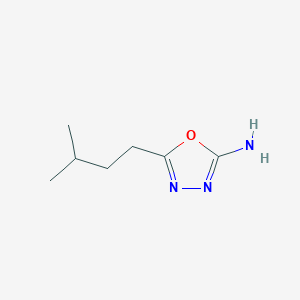![molecular formula C4H2ClN5 B1414926 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 23002-52-0](/img/structure/B1414926.png)
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
“7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound with the molecular weight of 155.55 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine .
Synthesis Analysis
The synthesis of “7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and its derivatives has been a subject of research . For instance, one study reported the synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .
Molecular Structure Analysis
The molecular structure of “7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is represented by the linear formula C4H2ClN5 . The InChI code for this compound is 1S/C4H2ClN5/c5-3-2-4 (7-1-6-3)9-10-8-2/h1H, (H,6,7,8,9,10) .
Chemical Reactions Analysis
The chemical reactions involving “7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” have been explored in several studies . For example, one study reported the reaction of 1 with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation .
Physical And Chemical Properties Analysis
“7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 155.55 and its linear formula is C4H2ClN5 .
Scientific Research Applications
Synthesis and Chemical Properties
Solution-Phase Synthesis : 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine is utilized in the solution-phase synthesis of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines. Efficient methods for their synthesis involve converting monosubstituted amidines to 2-substituted 5-amino-4,6-dihydroxypyrimidines, followed by cyclization and nucleophilic substitution processes (Baindur et al., 2003).
Halogen-Metal Exchange Reactions : This compound plays a role in halogen-metal exchange reactions, particularly with butyllithium, leading to the production of various 7-substituted compounds. Such reactions are crucial in the synthesis of diverse chemical structures (Tanji et al., 1991).
Aryl Migration and Ring Rearrangement : It is involved in aryl migration processes, contributing to the synthesis of 7-aryl-3H-1,2,3-triazolo[4,5-d]pyrimidines. This highlights its significance in facilitating structural transformations of pyrimidine derivatives (Higashino et al., 1985).
Biological Applications
Potential Anticancer Activity : Studies indicate that derivatives of 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine show promise as anticancer agents. These compounds are being explored for their antimetabolite and anticancer activities, demonstrating their potential in medicinal chemistry (Kanō & Makisumi, 1958).
High Affinity toward A1 Adenosine Receptors : Certain derivatives exhibit high affinity and selectivity for the A1 adenosine receptor subtype. This suggests their potential use in designing drugs targeting these receptors (Betti et al., 1998).
Synthesis of Biologically Active Compounds : This compound serves as a building block for synthesizing various biologically active compounds. It's instrumental in creating derivatives with potential applications in pharmaceuticals and agriculture (Pokhodylo et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHOCMVHDWGNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651769 | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
CAS RN |
23002-52-0 | |
| Record name | 7-Chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23002-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)





